3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide

Medicinal Chemistry Chemical Biology Drug Discovery

3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide (CAS 1870651-27-6) is a halogenated, bifunctional benzamide derivative characterized by a 3-amino-5-chloro substitution pattern on the aromatic ring and an N-(2-fluoroethyl) amide side chain. Its molecular formula is C₉H₁₀ClFN₂O, with a molecular weight of 216.64 g/mol and a computed XLogP3 value of 2, indicating moderate lipophilicity.

Molecular Formula C9H10ClFN2O
Molecular Weight 216.64 g/mol
Cat. No. B12085431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide
Molecular FormulaC9H10ClFN2O
Molecular Weight216.64 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1N)Cl)C(=O)NCCF
InChIInChI=1S/C9H10ClFN2O/c10-7-3-6(4-8(12)5-7)9(14)13-2-1-11/h3-5H,1-2,12H2,(H,13,14)
InChIKeyPBIVSCLUOHHPLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide: Procurement-Grade Identity and Structural Baseline for Research Selection


3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide (CAS 1870651-27-6) is a halogenated, bifunctional benzamide derivative characterized by a 3-amino-5-chloro substitution pattern on the aromatic ring and an N-(2-fluoroethyl) amide side chain. Its molecular formula is C₉H₁₀ClFN₂O, with a molecular weight of 216.64 g/mol and a computed XLogP3 value of 2, indicating moderate lipophilicity [1]. It is distinct from simpler N-ethyl, N-(2-chloroethyl), or non-halogenated benzamide analogs due to the specific combination of hydrogen-bond donor/acceptor functionality (2 HBD, 3 HBA), which influences its solubility and interaction potential [1]. This compound is primarily distributed as a research chemical with a typical minimum purity specification of 95% .

Why 3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide Cannot Be Replaced by Common In-Class Analogs: A Procurement Risk Analysis


Despite sharing a benzamide core, this compound occupies a narrow structural niche distinct from many more heavily researched analogs. Closely related compounds, such as 3-amino-5-chloro-N-ethyl-benzamide, lack the fluorine atom present in the N-(2-fluoroethyl) side chain of the target compound. This atom is known to influence molecular properties critical for biological activity, including solubility, lipophilicity, and metabolic stability [1]. While class-level evidence suggests that fluorinated benzamides can exhibit altered pharmacological profiles compared to their non-fluorinated counterparts, a direct experimental comparison for this specific compound is currently absent from the literature. The lack of published comparative biological data for this specific compound creates a significant risk: substitution with a more common but structurally distinct benzamide biomarker or pharmacological probe can lead to quantitatively different experimental outcomes, undermining research validity [1].

Quantitative Differentiation Evidence for 3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide: A Comparator-Driven Procurement Guide


Structural and Physicochemical Differentiation from Non-Halogenated N-Ethyl Benzamide Analogs

The replacement of the terminal methyl group in 3-amino-5-chloro-N-ethyl-benzamide with a fluorine atom to form 3-amino-5-chloro-N-(2-fluoro-ethyl)-benzamide introduces a strong electronegative halogen without drastically altering the compound's size. This results in distinct physicochemical properties crucial for protein binding and membrane permeation. For the target compound, the computed LogP (XLogP3) is 2, and it possesses a Topological Polar Surface Area (TPSA) of 55.1 Ų, along with 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) [1]. In contrast, the des-fluoro analog, 3-amino-5-chloro-N-ethyl-benzamide, has a molecular weight of 198.65 g/mol and a predicted lower XLogP (~1.5) due to the absence of the electronegative fluorine, which alters its hydrogen-bonding and polarizability profile . These quantitative differences in fundamental molecular descriptors directly impact solubility, lipophilicity, and molecular recognition, making the fluorinated compound a distinct chemical entity for use as a small-molecule probe or synthetic building block [REFS-1, REFS-2].

Medicinal Chemistry Chemical Biology Drug Discovery

Comparative Identity Verification via Chromatographic and Spectral Distinction

Accurate identification of 3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide relies on its unique spectral identifiers, which definitively separate it from closely eluting or spectrally similar byproducts or starting materials. The compound's canonical SMILES string, C1=C(C=C(C=C1N)Cl)C(=O)NCCF, provides a unambiguous structural fingerprint for library searching and analytical method development [1]. Its IUPAC name, 3-amino-5-chloro-N-(2-fluoroethyl)benzamide, and the InChIKey, PBIVSCLUOHHPLT-UHFFFAOYSA-N, are unique to this structure [1]. While specific NMR or HPLC retention time data for a head-to-head mixture analysis is not publicly available, these computational identifiers represent the minimum requirement for distinguishing it from the N-ethyl analog (3-amino-5-chloro-N-ethylbenzamide; SMILES: CCNC(=O)C1=CC(=CC(=C1)Cl)N) . The absence of these unique identifiers in procurement documentation is a red flag for potential mis-shipment or structural misassignment, directly impacting experimental reproducibility.

Analytical Chemistry Quality Control Chemical Synthesis

Confirmation of High-Strength Differential Evidence Limitation for Direct Biological Comparator Selection

Extensive searches across PubMed, Google Patents, BindingDB, PubChem, and other authoritative databases have not yielded any published quantitative data comparing the biological activity (e.g., IC50, Ki, EC50) of 3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide with a closely related analog in the same assay or model system. The compound's patent context is limited to its inclusion within broad generic Markush structures of benzamide derivatives with general pharmacological claims (e.g., gastrokinetic, anti-emetic) but without specific biological data for this exact structure [1]. Consequently, no evidence meeting the criteria for 'Direct head-to-head comparison' can be presented for any biological endpoint. Claims of improved potency, selectivity, or therapeutic window against a specific target relative to an analog cannot be substantiated at this time. This represents a critical evidence gap for procurement based on biological performance.

Biological Activity Target Engagement Selectivity

High-Confidence Application Scenarios for 3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide Based on Verified Differential Evidence


A Selective Building Block in Medicinal Chemistry for Fluorinated Scaffold Synthesis

The unique presence of both a reactive aromatic amino group and a fluoroethyl amide side chain makes this compound a versatile building block for introducing fluorine into more complex molecules. Its specific combination of functional groups is not found in simpler N-alkyl benzamides, making it the necessary starting point for synthesizing libraries of fluorinated analogs for structure-activity relationship (SAR) studies [1]. The computed LogP of 2 and TPSA of 55.1 Ų suggest it falls within favorable drug-like space, making it a suitable starting point for lead optimization programs requiring a 5-chloro-3-amino benzamide pharmacophore with a terminal fluorine for {18F} radiolabeling or metabolic stability modulation.

Analytical Reference Standard for Method Development and Identity Testing

Due to its distinct InChIKey (PBIVSCLUOHHPLT-UHFFFAOYSA-N) and SMILES string , this compound can serve as a qualified reference standard for developing and validating HPLC, LC-MS, or GC-MS methods intended to separate and quantify closely related process impurities or metabolites in samples from broader benzamide-focused research programs. Its minimum purity specification of 95% provides a defined benchmark for analytical quantification, reducing the risk of misidentification that can occur with less well-characterized in-house standards.

Physicochemical Probe for Investigating the Impact of Fluorine Substitution in Benzamides

This compound can be used as a model system to empirically measure the effect of a single fluorine-for-hydrogen substitution at the terminal position of an N-ethyl side chain on properties like lipophilicity (measured logP), solubility, and permeability. These measurements would directly address the class-level inference that such a substitution increases lipophilicity and alters hydrogen bonding potential [REFS-1, REFS-2]. Such an application specifically relies on the target compound's unique structure, as the non-fluorinated ethyl analog would provide the necessary paired comparator for a definitive matched molecular pair analysis.

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